molecular formula C21H26N2O B2650954 (E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide CAS No. 2411333-35-0

(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide

Cat. No. B2650954
CAS RN: 2411333-35-0
M. Wt: 322.452
InChI Key: WKCZUTDULHSPIE-DHZHZOJOSA-N
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Description

(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research due to its various biological activities. DMBA belongs to the class of N,N-dimethylaminoalkyl-phenyl butenamides and is structurally similar to tamoxifen, a well-known selective estrogen receptor modulator.

Mechanism of Action

(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide exerts its biological effects by binding to estrogen receptors (ERs) and modulating their activity. It has been found to act as an ER agonist in some tissues, such as bone, but as an antagonist in others, such as breast tissue. This selective modulation of ER activity makes this compound a potential candidate for the treatment of estrogen-related diseases, such as osteoporosis and breast cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of the bone-forming enzyme alkaline phosphatase and to decrease the levels of the bone-degrading enzyme tartrate-resistant acid phosphatase. This compound has also been found to reduce the levels of the pro-inflammatory cytokine interleukin-6 (IL-6) and to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, this compound has some limitations as well. It is a synthetic compound that may not accurately reflect the physiological effects of natural compounds. Additionally, this compound has been found to have some toxic effects, particularly at high doses.

Future Directions

Despite the extensive research on (E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide, there are still many areas that need to be explored. One area of future research could be the development of this compound analogs with improved selectivity and reduced toxicity. Another area of research could be the investigation of the effects of this compound on other estrogen-related diseases, such as endometriosis and uterine fibroids. Finally, the potential use of this compound as a therapeutic agent for bone disorders and inflammatory diseases warrants further investigation.

Synthesis Methods

(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide can be synthesized using a variety of methods, including the reaction of N,N-dimethylaminoethyl chloride with 4-phenylacetophenone followed by the reaction with ethyl acetoacetate. The final step involves the reaction of the resulting compound with methylamine and formaldehyde.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and bladder cancer cells. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that promotes cell survival and proliferation.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17(23(4)21(24)11-8-16-22(2)3)18-12-14-20(15-13-18)19-9-6-5-7-10-19/h5-15,17H,16H2,1-4H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCZUTDULHSPIE-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N(C)C(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N(C)C(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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